molecular formula C13H9ClN2O2 B3033709 (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one CAS No. 1142199-56-1

(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one

Cat. No.: B3033709
CAS No.: 1142199-56-1
M. Wt: 260.67 g/mol
InChI Key: QFPDGAJIDNMIOW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one is a synthetic organic compound that features a unique combination of an indole moiety and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the indole moiety: The indole ring can be introduced via a condensation reaction with an appropriate indole derivative.

    Chloromethylation: The final step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the isoxazole ring to an isoxazoline ring.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as isoxazolines.

    Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The indole moiety is known to interact with various biological targets, while the isoxazole ring can contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazole: Lacks the carbonyl group at the 5-position.

    (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)pyrazole: Contains a pyrazole ring instead of an isoxazole ring.

    (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)thiazole: Contains a thiazole ring instead of an isoxazole ring.

Uniqueness

(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one is unique due to the presence of both an indole moiety and an isoxazole ring, which can confer distinct biological activities and chemical reactivity. The combination of these two functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-(chloromethyl)-4-[(Z)-indol-3-ylidenemethyl]-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-6-12-10(13(17)18-16-12)5-8-7-15-11-4-2-1-3-9(8)11/h1-5,7,16H,6H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPDGAJIDNMIOW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NOC3=O)CCl)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NOC3=O)CCl)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.